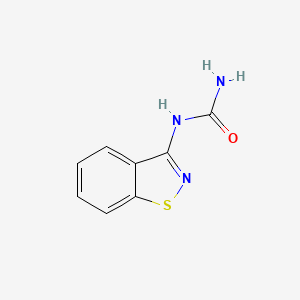
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is a complex organic compound that features a unique structure combining a fluorenyl moiety with a bromo and methylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- typically involves multi-step organic reactions. One common approach is to start with the fluorenyl core, introducing the bromo and methylthio groups through electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide group through an amidation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorenyl derivatives without the bromo group.
Substitution: Fluorenyl derivatives with various substituents replacing the bromo group.
Applications De Recherche Scientifique
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methylthio groups can influence its binding affinity and specificity, making it a valuable scaffold for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another bromo-substituted compound with potential medicinal applications.
Indole derivatives: Compounds with similar aromatic structures and diverse biological activities.
Uniqueness
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is unique due to its combination of a fluorenyl core with bromo and methylthio substituents, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
97235-37-5 |
|---|---|
Formule moléculaire |
C16H14BrNOS |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
N-(7-bromo-1-methylsulfanyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H14BrNOS/c1-9(19)18-15-6-5-13-12-4-3-11(17)7-10(12)8-14(13)16(15)20-2/h3-7H,8H2,1-2H3,(H,18,19) |
Clé InChI |
JYGWTANDYGNUOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C2=C(C=C1)C3=C(C2)C=C(C=C3)Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



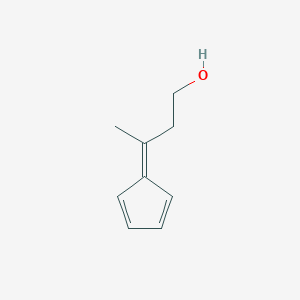

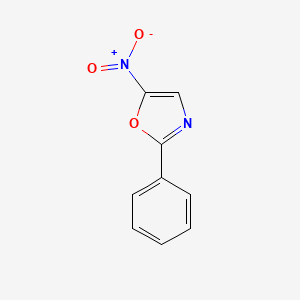


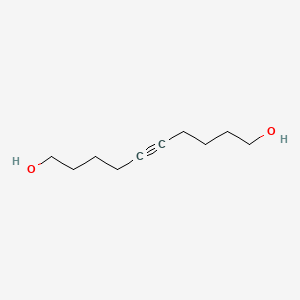
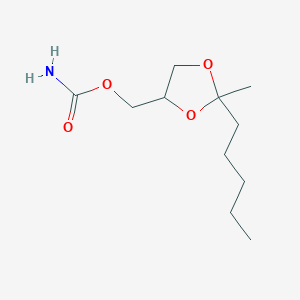
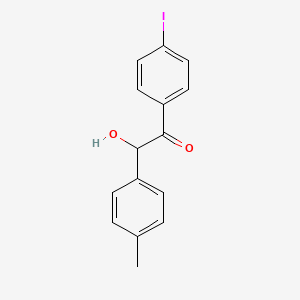
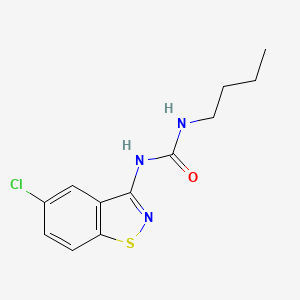
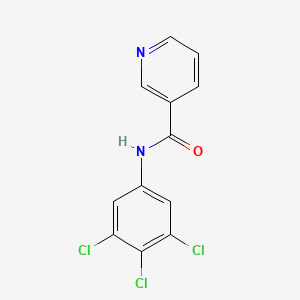
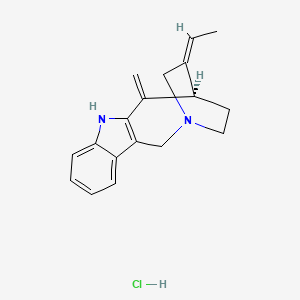
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
